molecular formula C14H15N3O6 B5006197 5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5006197
M. Wt: 321.28 g/mol
InChI Key: RGFBBGJCDXDKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a class of molecules that exhibit significant bioactivity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 3,4,5-trimethoxyaniline with a suitable diazinane-2,4,6-trione derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the inhibition of cellular processes, making the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other compounds. This makes it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6/c1-21-9-4-7(5-10(22-2)11(9)23-3)15-6-8-12(18)16-14(20)17-13(8)19/h4-6H,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFBBGJCDXDKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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